molecular formula C11H9ClN4O3 B10901839 N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B10901839
M. Wt: 280.67 g/mol
InChI Key: FSMCHEMILTUQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-chlorophenyl group, a 4-nitro-1H-pyrazol-1-yl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of 1H-pyrazole using a mixture of concentrated sulfuric acid and nitric acid.

    Acylation Reaction: The 4-nitro-1H-pyrazole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-nitro-1H-pyrazol-1-yl)acetyl chloride.

    Amidation Reaction: Finally, the 2-(4-nitro-1H-pyrazol-1-yl)acetyl chloride is reacted with 3-chloroaniline in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, alkoxides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(3-chlorophenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloroaniline and 2-(4-nitro-1H-pyrazol-1-yl)acetic acid.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It may serve as a precursor for the synthesis of herbicides, fungicides, or insecticides.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: This compound is similar but has an amino group instead of a nitro group.

    N-(3-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide: This compound lacks the nitro group on the pyrazole ring.

Uniqueness

N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both a nitro group and a 3-chlorophenyl group, which can impart specific chemical and biological properties. The nitro group can participate in reduction reactions, while the 3-chlorophenyl group can undergo substitution reactions, making this compound versatile for various applications.

Properties

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H9ClN4O3/c12-8-2-1-3-9(4-8)14-11(17)7-15-6-10(5-13-15)16(18)19/h1-6H,7H2,(H,14,17)

InChI Key

FSMCHEMILTUQGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.